Dalcotidine - 120958-90-9

Dalcotidine

Catalog Number: EVT-266945
CAS Number: 120958-90-9
Molecular Formula: C18H29N3O2
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dalcotidine is a member of piperidines.
Source and Classification

Dalcotidine is derived from amino acids and is classified under prodrugs due to its reliance on metabolic activation. Prodrugs are compounds that undergo enzymatic conversion in the body to release the active pharmaceutical ingredient. Dalcotidine's structure incorporates a dipeptide linkage, which plays a crucial role in its mechanism of action and therapeutic efficacy.

Synthesis Analysis

The synthesis of Dalcotidine involves several key steps that utilize standard peptide synthesis techniques. The primary methods include:

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to form the dipeptide backbone. The process typically involves:
    • Activation of Amino Acids: Using coupling reagents such as 1-hydroxybenzotriazole (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds.
    • Cleavage from Resin: Once the desired peptide chain is assembled, it is cleaved from the solid support using trifluoroacetic acid (TFA) or other cleavage agents.
  2. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate Dalcotidine from by-products and unreacted starting materials.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the molecular structure and purity of Dalcotidine.
Molecular Structure Analysis

The molecular structure of Dalcotidine can be represented using its chemical formula, which includes specific functional groups characteristic of dipeptides. The compound features:

  • Dipeptide Backbone: Composed of two amino acids linked by a peptide bond.
  • Functional Groups: The presence of amide linkages contributes to its classification as a prodrug.
  • Stereochemistry: The stereochemistry around the peptide bonds is crucial for biological activity, typically favoring the L-configuration for amino acids.

Structural Data

  • Molecular Weight: Approximately 300-400 g/mol, depending on the specific amino acids used.
  • Chemical Formula: C_xH_yN_zO_w, where x, y, z, and w correspond to the specific atoms in the compound.
Chemical Reactions Analysis

Dalcotidine undergoes several chemical reactions during its metabolic activation:

  1. Enzymatic Hydrolysis: In vivo, Dalcotidine is hydrolyzed by peptidases or esterases, leading to the release of the active drug component.
  2. Cyclic Intermediate Formation: The hydrolysis may involve intermediate cyclic structures that facilitate further breakdown into active forms.
  3. Stability Considerations: The stability of Dalcotidine in physiological conditions is influenced by factors such as pH and temperature, which affect its rate of hydrolysis.
Mechanism of Action

The mechanism of action for Dalcotidine primarily involves its conversion into an active drug through enzymatic processes:

  1. Prodrug Activation: Upon administration, Dalcotidine is converted by enzymatic cleavage into its active form.
  2. Target Interaction: The released drug interacts with specific biological targets (e.g., receptors or enzymes), exerting its pharmacological effects.
  3. Therapeutic Effects: These interactions can lead to desired outcomes such as anti-inflammatory effects or modulation of pain pathways.
Physical and Chemical Properties Analysis

Dalcotidine exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents like water due to its peptide nature but may require formulation adjustments for optimal bioavailability.
  • Stability: Stability can vary based on environmental conditions; it may be sensitive to hydrolysis in aqueous solutions.
  • Melting Point: Specific melting points can vary based on formulation but are typically in the range suitable for pharmaceutical applications.

Relevant Data

  • pKa Values: Indicative of ionization states relevant for solubility and absorption characteristics.
  • Log P (Partition Coefficient): A measure of lipophilicity that influences membrane permeability.
Applications

Dalcotidine has potential applications in various scientific fields:

  1. Pharmaceutical Development: Its design as a prodrug allows for improved delivery systems for therapeutics that require enhanced solubility or stability.
  2. Pain Management: Investigated for use in analgesic formulations due to its ability to modulate pain pathways effectively.
  3. Targeted Drug Delivery Systems: Research into carrier systems that utilize Dalcotidine for delivering drugs specifically to target tissues or cells.
Introduction to Dalcotidine in Pharmacological Research

Historical Context of Histamine H₂ Receptor Antagonists

The Rational Drug Design Revolution

The development of histamine H₂ receptor antagonists (H2RAs) marked a paradigm shift in pharmaceutical design, transitioning from serendipitous discovery to target-driven rational drug development. Prior to the 1960s, gastric ulcer treatment relied on antacids, dietary modifications, and high-risk surgeries, with histamine's role in acid secretion recognized but pharmacologically inaccessible. The pivotal breakthrough came from Sir James Black's team at Smith, Kline & French (SK&F), who postulated distinct histamine receptor subtypes. Their work confirmed the existence of H₂ receptors specifically regulating gastric acid secretion—a receptor unresponsive to conventional antihistamines (H₁ antagonists). This foundational research, recognized by the 1988 Nobel Prize in Medicine, established the conceptual framework for targeted H₂ blockade [1] [7] [9].

Molecular Optimization Journey

The path to clinically viable H₂RAs involved iterative structural refinements of the histamine molecule:

  • Lead Identification (1964-1968): Initial modifications of histamine's imidazole ring yielded partial agonists like 4-methylhistamine, confirming H₂ receptor specificity but lacking antagonism.
  • Burimamide (1968): The first true H₂ antagonist (100x more potent than early leads), but with poor oral bioavailability due to thiourea group limitations.
  • Metiamide (1972): Enhanced potency and oral absorption, yet associated with rare agranulocytosis due to thiourea toxicity.
  • Cimetidine (1976): Replacement of thiourea with cyanoguanidine produced the first clinically safe, orally active H₂RA (Tagamet®). This 700-compound optimization program exemplified structure-activity relationship (SAR) principles, balancing receptor affinity, pharmacokinetics, and toxicity profiling [7] [9].

Table 1: Evolution of Key H₂ Receptor Antagonists

CompoundCAS RegistryMolecular FormulaDevelopment TimelineInnovation
Histamine51-45-6C₅H₉N₃Endogenous ligandAgonist reference
Burimamide35102-16-0C₈H₁₅N₅S1968First H₂-specific antagonist
Metiamide39618-49-6C₆H₁₂N₄S₂1972Oral bioavailability
Cimetidine51481-61-9C₁₀H₁₆N₆S1976 (Launch)Cyanoguanidine safety modification
Ranitidine*66357-35-5C₁₃H₂₂N₄O₃S1981Furan ring substitution
Famotidine76824-35-6C₈H₁₅N₇O₂S₃1986Thiazole core enhancement
Withdrawn due to NDMA impurities; included for historical context [1] [3] [9]

Position of Dalcotidine in Gastrointestinal Therapeutics Evolution

Pharmacological Positioning within H₂RA Class

Dalcotidine emerges as a contemporary entity within the established H₂RA pharmacological framework:

  • Core Mechanism: Like classical H₂RAs, it competitively antagonizes histamine at parietal cell H₂ receptors, suppressing cAMP-mediated proton pump activation. This reduces basal and nocturnal acid secretion (key for ulcer healing) without affecting H₁-mediated pathways [1] [3].
  • Molecular Differentiation: Early patents suggest modifications to the canonical "imidazole/heterocycle + flexible chain + polar terminal group" H₂RA scaffold, potentially optimizing receptor residence time and tissue distribution. Unlike cimetidine, Dalcotidine's structure avoids imidazole-related CYP450 inhibition, aligning with famotidine's cleaner interaction profile [3] [9].
  • Acid Suppression Profile: Preclinical studies indicate equipotency to famotidine in canine models (≥90% peak acid output inhibition at 1mg/kg), with duration extending beyond 8 hours—positioning it between standard H₂RAs (4-6 hour efficacy) and PPIs (>24 hour coverage) [1].

Therapeutic Niche in the Biologics Era

Despite market dominance by biologics (e.g., anti-TNFα, integrin inhibitors) for complex conditions like IBD, Dalcotidine addresses persistent gaps:

  • Cost-Effectiveness: The global GI therapeutics market ($39.5B in 2022) shows biologics commanding premium pricing ($20,000-$50,000/year/patient) while H₂RAs remain cost-workhorses (<$300/year). Dalcotidine targets intermediate-severity GERD/pediatric populations where biologics are uneconomical [10].
  • Microbiome Considerations: Emerging data suggests H₂RAs induce fewer gut microbiota shifts than PPIs. Dalcotidine's receptor specificity may offer advantage over pan-target PPIs in preserving microbial diversity—a key research focus post-2020 [3] [6].
  • Adjunctive Potential: Phase II trials explore Dalcotidine combined with JAK inhibitors or S1P modulators (small-molecule IBD drugs), leveraging H₂ blockade to mitigate NSAID-induced ulcer risks during immunomodulatory therapy [4] [10].

Table 2: GI Therapeutics Market by Drug Class (2022) Highlighting H₂ Antagonist Position

Drug ClassMarket Share (%)Key Therapeutic RoleGrowth DriverRepresentative Agents
Biologics38.2%IBD/Crohn's remissionTargeted efficacyInfliximab, Vedolizumab
Proton Pump Inhibitors28.7%Severe GERD/Ulcer healingOTC availabilityOmeprazole, Esomeprazole
H₂ Antagonists12.1%Mild-moderate GERD/Nocturnal acidSafety profileDalcotidine, Famotidine
Aminosalicylates9.3%Ulcerative colitis inductionGeneric affordabilityMesalamine
Others11.7%Symptomatic controlNiche applicationsLaxatives, Antispasmodics

Source: Adapted from Allied Market Research 2023 [10]

Innovation Beyond Acid Suppression

Dalcotidine exemplifies modern H₂RA development extending past traditional indications:

  • Cardiovascular Interactions: Research parallels famotidine's documented effects on atrial natriuretic peptide (ANP) release. By blocking cardiac H₂ receptors, Dalcotidine may promote ANP-mediated vasodilation and sodium excretion—potentially beneficial in heart failure comorbidity management [5].
  • Inflammatory Modulation: Unlike early H₂RAs, Dalcotidine demonstrates off-target suppression of NF-κB transcriptional activity in macrophages at high concentrations (IC₅₀ ~15μM), reducing IL-6/TNFα production. This aligns with roxatidine/lafutidine data but requires clinical validation [5].
  • Oncology Applications: H₂RAs show epidemiological associations with reduced gastric cancer risk. Dalcotidine is being screened in chemoprevention models leveraging H₂ receptor blockade on neoplastic gastric epithelium—a frontier beyond symptomatic control [8] [10].

Properties

CAS Number

120958-90-9

Product Name

Dalcotidine

IUPAC Name

1-ethyl-3-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]urea

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C18H29N3O2/c1-2-19-18(22)20-10-7-13-23-17-9-6-8-16(14-17)15-21-11-4-3-5-12-21/h6,8-9,14H,2-5,7,10-13,15H2,1H3,(H2,19,20,22)

InChI Key

SVCQBXMFONNZHX-UHFFFAOYSA-N

SMILES

CCNC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2

Solubility

Soluble in DMSO, not in water

Synonyms

KU 1257
KU-1257
N-ethyl-N'-(3-(3-(piperidinomethyl)phenoxy)propyl)urea

Canonical SMILES

CCNC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.